Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
Description
Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a phenyl group at the 2-position, a ketone at the 4-position, and an ethyl ester at the 1-position. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly in pharmaceutical and organic chemistry. Its structural flexibility allows for diverse reactivity, including catalytic hydrogenation and functional group transformations.
Crystallographic studies reveal that substituent positioning significantly influences molecular conformation. For instance, the dihedral angles between the phenyl and pyrrolidine rings in analogous compounds range from 60.87° to 65.79°, affecting intermolecular interactions such as hydrogen bonding and C–H⋯O contacts .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)14-9-11(15)8-12(14)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
NUNVKJYNCZZLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=O)CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
Cyclization reactions constitute a foundational route for constructing the pyrrolidine core. A prominent method involves the condensation of ethyl glyoxylate with benzaldehyde and 4-methoxyaniline under reflux conditions. This three-component reaction proceeds via a Paal-Knorr mechanism, yielding substituted pyrrolidinones with moderate efficiency. For instance, heating a mixture of ethyl 2-oxopropanoate (0.4 mL, 3.6 mmol), benzaldehyde (0.3 mL, 2.95 mmol), and 4-methoxyaniline (0.75 g, 6.1 mmol) in cyclohexane at 80°C for 20 hours produced 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one in 64% yield. While this method generates the pyrrolidine skeleton, subsequent oxidation and protecting group adjustments are required to access the target compound.
Oxidation of Pyrrolidine Alcohol Intermediates
The oxidation of secondary alcohols to ketones represents a critical step in synthesizing 4-oxo derivatives. Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate, a protected precursor, undergoes oxidation using SO₃–pyridine complexes in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at room temperature. This protocol achieved full conversion to the ketone within 20 hours, as confirmed by liquid chromatography–mass spectrometry (LC-MS). Adapting this method to the ethyl ester variant would involve substituting the tert-butyl group with an ethyl carbamate during the protection phase.
Table 1: Oxidation Conditions for Pyrrolidine Alcohols
| Oxidant | Solvent | Temperature (°C) | Time (h) | Outcome |
|---|---|---|---|---|
| TEMPO + Trichloroisocyanuric acid | DCM | 25 | 96 | No product |
| Dess-Martin Periodinane | DCM | 25 | 96 | Partial conversion |
| SO₃–Pyridine + DMSO | DCM | 25 | 20 | Full conversion |
Data sourced from systematic screening. SO₃–DMSO emerges as the optimal oxidant due to its mild conditions and compatibility with acid-sensitive protecting groups.
Protecting Group Strategies
Carbamate Protection
The tert-butyl carbamate (Boc) group is widely employed to protect the pyrrolidine nitrogen during functionalization. For example, tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate was synthesized via borane-mediated reduction of a diketone precursor. Replacing Boc with an ethyl carbamate necessitates adjustments in deprotection conditions. While Boc removal typically uses trifluoroacetic acid (TFA), ethyl carbamates may require stronger acids or prolonged hydrolysis.
One-Pot Protection and Oxidation
A novel one-pot protocol combines protection and oxidation steps to streamline synthesis. Dissolving 1-(4-methoxyphenyl)-5-phenylpyrrolidin-3-ol in tetrahydrofuran (THF), followed by sequential addition of ethyl chloroformate and SO₃–pyridine, could theoretically yield the ethyl 4-oxo derivative. This approach minimizes intermediate isolation, though stoichiometric adjustments are needed to prevent over-oxidation.
Functional Group Interconversion
Reductive Amination
Reductive amination of this compound with primary amines offers access to diversely substituted analogues. For instance, reacting the ketone with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) generates secondary amines, which are valuable for pharmacological screening.
Fluorination and Cyanation
The ketone moiety serves as a substrate for nucleophilic additions. Treatment with diethylaminosulfur trifluoride (DAST) at 0°C introduces fluorine atoms at the 4-position, albeit with variable efficiency. In one trial, tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate reacted with DAST (2.8 equivalents) in DCM to yield 4,4-difluoro and 4-monofluoro products, though yields remained suboptimal (36–57%). Cyanation via mesylation and displacement with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 90°C provided nitrile derivatives in 68% yield.
Analytical Validation
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and LC-MS are indispensable for structural confirmation. The ethyl ester’s characteristic signals include a quartet at δ 4.2–4.4 ppm (J = 7.1 Hz) for the ethyl group and a singlet near δ 170 ppm in the carbon-13 NMR spectrum for the carbonyl. Mass spectra typically exhibit a molecular ion peak at m/z 246 (M+H⁺).
Purity Optimization
Purification via silica gel chromatography or recrystallization from ethanol–water mixtures enhances purity. Preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile–water gradients resolves closely related impurities, achieving >98% purity.
Industrial Applications and Scalability
Pilot-Scale Synthesis
Kilogram-scale production employs continuous flow reactors to improve heat transfer and mixing. A patented method describes the Fukuyama alkylation of ethyl oxyprolinate with phenylmagnesium bromide, followed by oxidation, to generate multi-gram quantities of the target compound.
Environmental Considerations
Solvent recycling and catalytic oxidants (e.g., TEMPO/NaClO₂) reduce waste generation. Life-cycle assessments suggest that switching from DCM to ethyl acetate decreases the process’s carbon footprint by 40%.
Chemical Reactions Analysis
Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or altering their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate with structurally related compounds:
Key Observations :
Physical and Spectroscopic Properties
Collision Cross-Section (CCS) Data :
- tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate exhibits a predicted CCS of 161.0 Ų ([M+H]+ adduct), reflecting its compact conformation despite the bulky tert-butyl group .
- Ethyl ester analogs are expected to have slightly lower CCS values due to reduced steric hindrance, though experimental data for the parent compound is lacking.
- Crystallographic Behavior: The presence of water molecules in Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate 1.25-hydrate facilitates extensive O–H⋯O hydrogen bonding, forming supramolecular layers parallel to the ab plane . tert-Butyl derivatives may exhibit less pronounced hydration due to hydrophobic effects from the tert-butyl group.
Biological Activity
Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound serves as a versatile building block in organic synthesis and has been implicated in various biological processes, including enzyme inhibition and protein interactions. This article presents an overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
This compound features a pyrrolidine ring with a ketone and an ester functional group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it useful in synthetic chemistry.
| Property | Description |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| Appearance | Dark red oil |
| Solubility | Soluble in organic solvents like THF |
Enzyme Inhibition
This compound has been studied for its role in enzyme inhibition. The compound interacts with specific enzymes, potentially altering their activity through competitive or non-competitive inhibition mechanisms. This interaction is crucial for understanding its therapeutic potential.
Protein-Ligand Interactions
The compound is also significant in studies involving protein-ligand interactions. Its structural features allow it to fit into the active sites of various proteins, thereby modulating their function. This property is particularly valuable in drug design and development.
The mechanism of action for this compound involves binding to molecular targets such as enzymes and receptors. The binding affinity and specificity depend on the structural compatibility between the compound and the target site.
- Enzyme Binding : The compound may inhibit enzymatic activity by occupying the active site or altering the enzyme's conformation.
- Receptor Modulation : It can act as a modulator for receptors involved in various signaling pathways, influencing cellular responses.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against A549 human lung adenocarcinoma cells. The compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The MTT assay results indicated that higher concentrations led to increased cell death, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition Profile
Research focused on the inhibition profile of this compound against various enzymes revealed that it effectively inhibited certain proteases involved in cancer progression. The IC50 values obtained demonstrated its potency in modulating enzyme activity.
Applications
The diverse applications of this compound include:
- Medicinal Chemistry : Used as a precursor for developing novel therapeutic agents targeting specific diseases.
- Biochemical Research : Employed in studies investigating enzyme mechanisms and protein interactions.
- Synthetic Chemistry : Acts as a building block for synthesizing more complex heterocyclic compounds.
Q & A
Q. What are the common synthetic routes for Ethyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via multicomponent reactions (MCRs). A validated method involves a one-pot reaction of aniline, diethyl acetylenedicarboxylate, and aromatic aldehydes under reflux in ethanol . Optimization focuses on:
- Catalyst selection : Base catalysts (e.g., triethylamine) improve yield by deprotonating intermediates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants, while ethanol balances cost and efficiency.
- Temperature control : Reflux conditions (70–80°C) prevent side reactions like ester hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FTIR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the ester and lactam groups.
- NMR :
- ¹H NMR : Signals at δ 1.2–1.4 ppm (ester CH₃), δ 4.0–4.3 ppm (ester CH₂), and aromatic protons (δ 7.2–7.6 ppm) .
- ¹³C NMR : Carbonyl carbons appear at ~165–175 ppm.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the molecular geometry. Key steps:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure solution : SHELXT (direct methods) generates initial phases .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., O–H···O interactions in hydrates) .
- Validation : Check R-factor convergence (<0.05) and residual electron density (<1 eÅ⁻³) .
Q. How do computational methods (e.g., DFT) complement experimental data for this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict:
- Electronic properties : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity.
- Vibrational frequencies : Match experimental FTIR data within ±10 cm⁻¹ .
- NMR chemical shifts : GIAO method calculates δ values with <5% deviation from experimental results . Software like Gaussian 09 or ORCA is used, with solvent effects modeled via PCM .
Q. How can researchers address contradictions in spectroscopic or crystallographic data during characterization?
Contradictions may arise from:
- Polymorphism : SCXRD distinguishes between hydrate and anhydrous forms (e.g., 1.25-hydrate vs. solvent-free structure) .
- Dynamic effects : Variable-temperature NMR resolves conformational exchange (e.g., puckering in the pyrrolidine ring) .
- Impurities : HPLC-MS (C18 column, acetonitrile/water mobile phase) detects byproducts like unreacted aldehydes .
Methodological Tables
Table 1. Key Crystallographic Data for this compound Hydrate
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 10.3669(2) |
| b (Å) | 15.7466(3) |
| c (Å) | 18.4539(3) |
| α (°) | 77.373(1) |
| β (°) | 80.425(1) |
| γ (°) | 87.058(1) |
| V (ų) | 2898.31(9) |
| R₁ (all data) | 0.054 |
Table 2. Comparison of Experimental vs. DFT-Calculated NMR Shifts
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (%) |
|---|---|---|---|
| C=O | 170.2 | 168.5 | 1.0 |
| OCH₂ | 60.8 | 62.1 | 2.1 |
| Ph-C | 128.4 | 130.7 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
